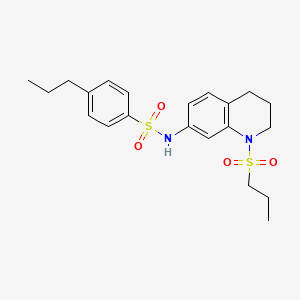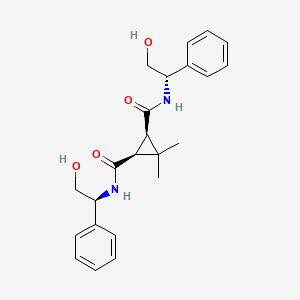
(1S,2R)-N,N'bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,2R)-N,N’bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide” is a complex organic compound. The nomenclature suggests that it has two chiral centers, which are specified by the (1S,2R) configuration . The compound also contains two hydroxy-1-phenylethyl groups attached to nitrogen atoms, and a 3,3-dimethylcyclopropane-1,2-dicarboxamide core .
Molecular Structure Analysis
The molecule has two chiral centers, which are specified by the (1S,2R) configuration . The configuration of these centers is determined by the Cahn-Ingold-Prelog rules, which assign priorities to the four substituents attached to the chiral center . The molecule is likely to be quite rigid due to the presence of a large number of single valence bonds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitutions or eliminations . The presence of the amide and hydroxy groups could make the compound reactive towards both nucleophiles and electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Enantiomers, which are non-superimposable mirror images of each other, can have different physical properties, such as the direction in which they rotate plane-polarized light . The compound’s properties could also be influenced by the presence of the amide and hydroxy groups .Applications De Recherche Scientifique
Synthesis and Characterization
A study by Cativiela et al. (1995) examines the crystal structure of a related compound, highlighting the arrangement of carboxamide groups and their hydrogen-bonded dimer formation, which could provide insights into the molecular arrangement of similar compounds in solid states (Cativiela et al., 1995).
Polymer Applications
Hsiao et al. (1999) investigate aromatic polyamides containing cyclohexane structures, showcasing the synthesis process and the resultant materials' properties, such as solubility and thermal stability. This study underlines the potential of incorporating cyclopropane and carboxamide functionalities into high-performance polymers (Hsiao et al., 1999).
Metal Complex Formation
Research by Cross et al. (1999) explores metal complexes of chiral N(2)O(2) tetradentate ligands, providing a foundation for understanding how similar compounds might interact with metals to form complexes with potential catalytic, magnetic, or electronic applications (Cross et al., 1999).
High-Performance Materials
Liaw et al. (2001) synthesize and characterize new aromatic polyamides bearing diphenylmethylene linkage and norbornyl groups, demonstrating the creation of materials with exceptional thermal stability and mechanical strength. This research suggests the potential utility of carboxamide and cyclopropane derivatives in developing novel materials for advanced applications (Liaw et al., 2001).
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like lysyl-trna synthetase .
Biochemical Pathways
Given its potential target, it might affect the protein synthesis pathway by inhibiting the function of lysyl-trna synthetase .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are rapidly excreted from non-target sites .
Propriétés
IUPAC Name |
(1S,2R)-1-N,2-N-bis[(1S)-2-hydroxy-1-phenylethyl]-3,3-dimethylcyclopropane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-23(2)19(21(28)24-17(13-26)15-9-5-3-6-10-15)20(23)22(29)25-18(14-27)16-11-7-4-8-12-16/h3-12,17-20,26-27H,13-14H2,1-2H3,(H,24,28)(H,25,29)/t17-,18-,19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVTGGQLDMTEX-WTGUMLROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC(CO)C2=CC=CC=C2)C(=O)NC(CO)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)N[C@H](CO)C2=CC=CC=C2)C(=O)N[C@H](CO)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)
![(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2722398.png)

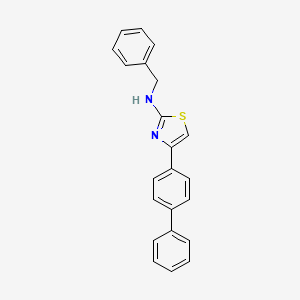
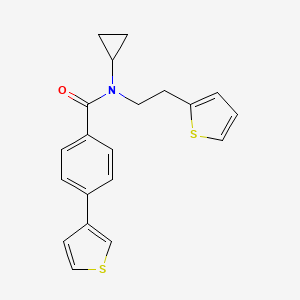



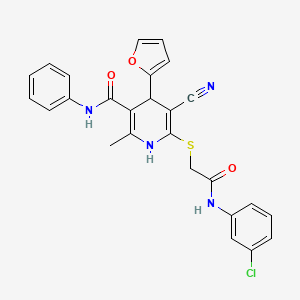
![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)

